molecular formula C18H19FN2O3S B14983666 N-tert-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-tert-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B14983666
M. Wt: 362.4 g/mol
InChI Key: LXYAPICMZAUPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methyl-2-propanyl)acetamide is a complex organic compound with a unique structure that includes a fluorinated dibenzo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methyl-2-propanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo-thiazine core, followed by fluorination and subsequent functionalization to introduce the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methyl-2-propanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methyl-2-propanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of specific diseases or conditions.

    Industry: Utilized in the development of new industrial processes or products, particularly those requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methyl-2-propanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • 9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine

Uniqueness

Compared to similar compounds, 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methyl-2-propanyl)acetamide is unique due to the presence of the acetamide group, which can significantly influence its chemical and biological properties. This functional group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N-tert-butyl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C18H19FN2O3S/c1-18(2,3)20-17(22)11-21-15-9-8-12(19)10-14(15)13-6-4-5-7-16(13)25(21,23)24/h4-10H,11H2,1-3H3,(H,20,22)

InChI Key

LXYAPICMZAUPDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.